![molecular formula C21H20ClN3OS B2719331 (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357729-47-5](/img/structure/B2719331.png)
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
is a complex organic molecule that contains a quinoline ring and a pyrrolidine ring . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound isC21H20ClN3OS
, and it has a molecular weight of 397.92. The structure includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Scientific Research Applications
- Research Findings : Among its derivatives, compounds 1a and 1b exhibited good antimicrobial potential .
- Research Findings : It serves as a key intermediate in the synthesis of neo-nicotinoid insecticides .
Antimicrobial Potential
Agrochemicals and Pesticides
Organic Synthesis and Medicinal Chemistry
Future Directions
Mechanism of Action
Target of Action
The compound (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and DNA .
Mode of Action
Quinoline derivatives often act by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives can affect a variety of pathways depending on their specific structure and target .
Result of Action
The molecular and cellular effects of this compound would depend on its specific target and mode of action. Quinoline derivatives can have a variety of effects, from inhibiting enzyme activity to blocking receptor signaling .
properties
IUPAC Name |
[6-chloro-4-(3-methylsulfanylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-27-16-6-4-5-15(12-16)24-20-17-11-14(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONXYUZUVKLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |
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